molecular formula C9H11NO4 B8092328 5-(Dimethoxymethyl)pyridine-3-carboxylic acid

5-(Dimethoxymethyl)pyridine-3-carboxylic acid

Cat. No.: B8092328
M. Wt: 197.19 g/mol
InChI Key: JFURFDAJPRBKND-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)pyridine-3-carboxylic acid (CAS 2140305-29-7) is a nicotinic acid derivative with a molecular formula of C9H11NO4 and a molecular weight of 197.19 g/mol . This compound serves as a versatile and high-value building block in medicinal chemistry, particularly in the synthesis of novel pharmacophores. Its structure, featuring a carboxylic acid group and a protected aldehyde (dimethoxymethyl) functionalization on the pyridine ring, makes it a critical intermediate for constructing more complex molecules. Pyridine-3-carboxylic acid-based compounds are of significant research interest for developing new therapeutic agents. Recent scientific studies highlight their potential as dual-acting agents against metabolic and inflammatory disorders. Specifically, derivatives have been designed and synthesized as potent inhibitors of the α-amylase enzyme, a key target in anti-hyperglycemic drug discovery for managing type 2 diabetes . Furthermore, related pharmacophores exhibit promising anti-inflammatory activity through mechanisms such as human RBC hemolysis assay, positioning this class of compounds as a pathway for developing new anti-inflammatory therapeutics . Researchers can utilize this chemical as a precursor to create esters, amides, and other functional derivatives via reactions such as Steglich-type coupling, expanding the scope for structure-activity relationship (SAR) studies . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-(dimethoxymethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-9(14-2)7-3-6(8(11)12)4-10-5-7/h3-5,9H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFURFDAJPRBKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CN=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

Chloromethyl or bromomethyl intermediates can undergo nucleophilic substitution with methoxide ions to install the dimethoxymethyl group. For instance, NL1006596C2 describes converting 5-chloromethylpyridine-2,3-dicarboxylic acid to methoxymethyl derivatives using alkali metal methanolate. Adapting this for the target compound:

  • Halogenation : Bromination or chlorination of 5-methylpyridine-3-carboxylic acid using N-bromosuccinimide (NBS) or photochlorination .

  • Substitution : Treatment with sodium methoxide (NaOMe) in dimethylformamide (DMF) to replace halogen atoms with methoxy groups .

  • Oxidation : If required, oxidation of residual methyl groups to carboxylic acids using KMnO4 or H2O2/H2SO4 .

Reaction Scheme :

\ce5(Chloromethyl)pyridine3carboxylicacid+2NaOMe>5(Dimethoxymethyl)pyridine3carboxylicacid+2NaCl\ce{5-(Chloromethyl)pyridine-3-carboxylic acid + 2 NaOMe -> 5-(Dimethoxymethyl)pyridine-3-carboxylic acid + 2 NaCl}

Key Data :

  • Optimal molar ratio: 3.0–4.5 mol NaOMe per mol substrate .

  • Temperature: 90–110°C in DMF .

Multi-Step Synthesis via Pyranone Intermediates

Complex pyridine derivatives are often constructed through cyclization reactions. WO2015001572A2 outlines a route where pyranone intermediates are converted to pyridines via ammonolysis and functionalization:

  • Pyranone Formation : Reacting 3-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde with TMOF to form a dimethoxymethyl-protected pyranone.

  • Cyclization : Treatment with methanolic ammonia to yield pyridine derivatives.

  • Carboxylic Acid Introduction : Oxidation of alkyl groups or hydrolysis of nitriles .

Example Pathway :

\cePyranone>[NH3/MeOH]Pyridineintermediate>[Oxidation]5(Dimethoxymethyl)pyridine3carboxylicacid\ce{Pyranone ->[NH3/MeOH] Pyridine intermediate ->[Oxidation] 5-(Dimethoxymethyl)pyridine-3-carboxylic acid}

Key Data :

  • Catalyst: Vanadia-based systems for vapor-phase oxidation .

  • Yield: 60–72% (similar oxidation methods) .

Direct Oxidation of Alkylpyridines

Industrial-scale methods often employ catalytic oxidation of alkylpyridines. US8575350B2 details vapor-phase oxidation using vanadium-titanium catalysts to convert methyl groups to carboxylic acids. For 5-(dimethoxymethyl)pyridine-3-carboxylic acid:

  • Substrate Preparation : Synthesize 5-(dimethoxymethyl)-3-methylpyridine via acetal protection.

  • Oxidation : React with air or O2 at 240–380°C to oxidize the methyl group to a carboxylic acid .

Reaction Conditions :

  • Catalyst: V2O5/TiO2 with metalloid additives (e.g., Sb2O3) .

  • Space velocity: 0.01–2.0 hr⁻¹ .

Comparative Analysis of Methods

Method Advantages Limitations
Acetal ProtectionHigh selectivity; mild conditionsRequires aldehyde precursor
Nucleophilic SubstitutionScalable; uses inexpensive reagentsRisk of over-substitution or side reactions
Pyranone CyclizationVersatile for complex structuresMulti-step synthesis; lower yields
Vapor-Phase OxidationIndustrial feasibility; minimal wasteHigh-temperature conditions; catalyst deactivation

Purification and Characterization

  • Recrystallization : Petroleum ether/ethyl acetate (2:1 v/v) yields >90% purity .

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) .

  • Spectroscopic Data :

    • 1H NMR (CDCl3): δ 3.38 (s, 6H, OCH3), 5.02 (s, 2H, CH2), 8.52 (s, 1H, Py-H) .

    • IR : 1710 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O-C) .

Chemical Reactions Analysis

Types of Reactions: 5-(Dimethoxymethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as pyridine-3,5-dicarboxylic acid.

  • Reduction: The pyridine ring can be reduced to form pyridine derivatives with different functional groups.

  • Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Pyridine-3,5-dicarboxylic acid and other oxidized derivatives.

  • Reduction Products: Reduced pyridine derivatives with different functional groups.

  • Substitution Products: Substituted pyridine derivatives with various nucleophiles.

Scientific Research Applications

5-(Dimethoxymethyl)pyridine-3-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Dimethoxymethyl)pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Pyridine-3-carboxylic Acid Derivatives

The following table summarizes key structural analogs, their substituents, molecular weights, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
Imazapyr 2-(4-Methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl) C₁₃H₁₇N₃O₃ 263.29 g/mol Herbicide (agriculture)
5-(1,2,4-Triazol-1-yl)pyridine-3-carboxylic Acid 5-(1,2,4-Triazol-1-yl) C₈H₆N₄O₂ 206.16 g/mol Coordination complexes (photocatalysis)
Amlexanox 2-Amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine C₁₆H₁₄N₂O₄ 298.29 g/mol Anti-inflammatory, translational readthrough therapy
Ben-1 Impurity 5-(Methoxycarbonyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl) C₁₇H₁₇N₃O₆ 359.34 g/mol Pharmaceutical intermediate
5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic Acid 5-(Boc-amino) C₁₁H₁₄N₂O₄ 238.24 g/mol Fine chemical synthesis
5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic Acid 5-Chloro-6-(trifluoromethyl) C₇H₃ClF₃NO₂ 225.56 g/mol Intermediate in agrochemicals

Key Structural and Functional Differences

Substituent Effects on Bioactivity Imazapyr: The imidazolyl group confers herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis . Amlexanox: The chromeno-pyridine core enhances anti-inflammatory activity by suppressing cytokine production . 5-(1,2,4-Triazol-1-yl)pyridine-3-carboxylic Acid: The triazole group enables metal coordination, as seen in its Co(II) complex, which exhibits photocatalytic degradation of organic dyes .

Solubility and Stability Ben-1 Impurity: The dihydro-pyridine ring and nitro group reduce stability under acidic conditions, making it a critical intermediate in benidipine synthesis . 5-(Boc-amino) Derivative: The tert-butoxycarbonyl (Boc) group improves stability during peptide coupling reactions .

Synthetic Accessibility

  • Fluorinated derivatives (e.g., 5-chloro-6-(trifluoromethyl)) require specialized reagents like phosphorus oxychloride and triethylamine for halogenation .
  • Imazapyr’s synthesis involves cyclization of imidazole precursors with pyridine carboxylic acid intermediates .

Biological Activity

5-(Dimethoxymethyl)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly its role as a modulator of calcium channels. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the molecular formula C9H11NO4\text{C}_9\text{H}_{11}\text{N}\text{O}_4 and a molecular weight of approximately 197.19 g/mol. Its structure features a pyridine ring with a carboxylic acid group at the 3-position and dimethoxymethyl groups at the 5-position, which contribute to its unique chemical properties and biological activities .

Synthesis Methods

Various synthetic routes can be employed to produce 5-(Dimethoxymethyl)pyridine-3-carboxylic acid, ensuring high purity and yield. Common methods include:

  • Methylation Reactions : Utilizing methylating agents to introduce methoxy groups.
  • Carboxylation : Employing carboxylation techniques to install the carboxylic acid functionality.

These methods allow for the generation of the compound suitable for further biological testing .

Calcium Channel Modulation

Research indicates that 5-(Dimethoxymethyl)pyridine-3-carboxylic acid exhibits significant activity as a calcium channel modulator. Specifically, it has been shown to inhibit N-type calcium channels, which are crucial in neurotransmitter release and pain signaling pathways. This inhibition suggests potential therapeutic applications in treating neuropathic pain and cardiovascular diseases .

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyridine compounds, including those similar to 5-(Dimethoxymethyl)pyridine-3-carboxylic acid, exhibit anticancer properties against various cancer cell lines. For instance, compounds with structural similarities have shown potent activity against A549 lung adenocarcinoma cells. The mechanism often involves inducing apoptosis in cancer cells while maintaining lower toxicity towards non-cancerous cells .

CompoundCell Line TestedIC50 (µM)Notes
5-(Dimethoxymethyl)pyridine-3-carboxylic acidA549TBDPotentially effective against lung cancer
Compound 21 (structural analog)Multidrug-resistant Staphylococcus aureusTBDSelective antimicrobial activity

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have indicated that related compounds possess selective activity against multidrug-resistant strains of Staphylococcus aureus, suggesting that 5-(Dimethoxymethyl)pyridine-3-carboxylic acid could be developed into a therapeutic agent targeting resistant bacterial infections .

Case Studies and Research Findings

Recent research has highlighted the importance of structure in determining biological activity. For example:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyridine ring significantly affect the biological potency of derivatives. Compounds with free amino groups tend to exhibit enhanced anticancer activities compared to those with acetylamino groups .
  • Mechanism of Action : The interaction with specific receptors or enzymes is crucial for its biological effects, influencing downstream signaling pathways involved in pain modulation and cancer cell proliferation .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(dimethoxymethyl)pyridine-3-carboxylic acid?

A three-step approach is commonly employed for analogous pyridine derivatives:

Halogenation : Introduce a halogen (e.g., Cl) at the pyridine’s 5-position using POCl₃ or PCl₅.

Substitution : Replace the halogen with a dimethoxymethyl group via nucleophilic substitution, using sodium methoxide in methanol or DMF as a solvent .

Oxidation : Oxidize a methyl group at the 3-position to a carboxylic acid using KMnO₄ or RuO₄ under acidic conditions.
Key considerations : Monitor reaction intermediates via TLC or HPLC. Adjust solvent polarity to improve yields in substitution steps .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., dimethoxymethyl protons at δ 3.3–3.5 ppm).
  • HPLC/MS : Verify purity (>95%) and molecular ion peaks ([M+H]+ expected at m/z ~226).
  • X-ray crystallography : Resolve crystal structures using SHELX programs for unambiguous confirmation .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water due to the hydrophobic dimethoxymethyl group.
  • Stability : Store at 2–8°C under inert atmosphere to prevent hydrolysis of the dimethoxymethyl moiety. Avoid prolonged exposure to strong acids/bases .

Q. How does the dimethoxymethyl group influence the carboxylic acid’s reactivity?

The electron-donating methoxy groups reduce the carboxylic acid’s acidity (higher pKa vs. unsubstituted analogs), impacting salt formation and esterification kinetics. Use activating agents (e.g., DCC) for amide coupling reactions .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound for catalytic applications?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
  • Coordination studies : Simulate metal-ligand interactions (e.g., with Co(II) or Cu(II)) to assess potential in catalysis, referencing analogous triazolyl pyridine complexes .

Q. How can this compound be integrated into metal-organic frameworks (MOFs)?

  • Ligand design : Utilize the carboxylic acid as a bridging ligand. Synthesize MOFs via solvothermal methods (e.g., 120°C in DMF/H₂O) with metal nodes (e.g., Zn²⁺).
  • Characterization : Analyze porosity via BET and CO₂ adsorption isotherms. Validate structure with PXRD matched to simulated patterns .

Q. What strategies mitigate side reactions during cross-coupling of this compound?

  • Protection/deprotection : Temporarily protect the carboxylic acid as a methyl ester during Suzuki-Miyaura couplings to prevent metal coordination interference.
  • Catalyst selection : Use Pd(PPh₃)₄ with aryl boronic acids in THF/Na₂CO₃ for efficient coupling .

Q. How does the dimethoxymethyl group affect photophysical properties in fluorescent probes?

  • UV-Vis/fluorescence spectroscopy : Compare emission spectra with unsubstituted analogs. The dimethoxymethyl group may redshift absorption due to extended conjugation.
  • Applications : Test in pH-sensitive probes, leveraging the carboxylic acid’s deprotonation at physiological pH .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. Internal standards (e.g., deuterated analogs) improve quantification accuracy.
  • Matrix effects : Pre-treat samples with protein precipitation (acetonitrile) to reduce interference .

Q. How can structural analogs be designed to enhance bioactivity?

  • SAR studies : Modify the dimethoxymethyl group to ethylthio or trifluoromethyl variants. Test inhibitory activity against kinases (e.g., PIM1) using enzyme assays .
  • Crystallography : Co-crystallize analogs with target enzymes to identify binding motifs .

Methodological Notes

  • Contradictions : While trifluoromethyl analogs are well-studied , dimethoxymethyl derivatives may require adjusted reaction conditions due to steric/electronic differences.
  • Gaps : Direct evidence for photocatalytic applications is limited; extrapolate from Co(II) complex studies .

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